molecular formula C10H11BrO2 B1499235 Ethyl (2S)-bromo(phenyl)acetate CAS No. 61139-20-6

Ethyl (2S)-bromo(phenyl)acetate

Cat. No. B1499235
CAS RN: 61139-20-6
M. Wt: 243.1 g/mol
InChI Key: BKTKLDMYHTUESO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-bromo(phenyl)acetate is a chemical compound that belongs to the ester class of compounds . Esters are characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to an alkyl or aryl group . In the case of Ethyl (2S)-bromo(phenyl)acetate, the alkyl group is an ethyl group (C2H5), and the aryl group is a phenyl group (C6H5) .


Synthesis Analysis

Ethyl (2S)-bromo(phenyl)acetate can be synthesized through various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . The reaction proceeds via the nucleophilic attack of the hydroxyl group of ethanol on the carbonyl carbon of phenylacetic acid, resulting in the formation of Ethyl (2S)-bromo(phenyl)acetate and water .


Molecular Structure Analysis

The molecular formula of Ethyl (2S)-bromo(phenyl)acetate is C10H11BrO2 . Structurally, it consists of a benzene ring (phenyl group) attached to a carbon atom, which is in turn bonded to the carbonyl group and an ethyl group . This arrangement contributes significantly to its aromatic properties .


Chemical Reactions Analysis

The reaction mechanism of Ethyl (2S)-bromo(phenyl)acetate involves the nucleophilic attack of the hydroxyl group of ethanol on the carbonyl carbon of phenylacetic acid . This reaction is reversible and the equilibrium constant is close to one .

properties

IUPAC Name

ethyl (2S)-2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTKLDMYHTUESO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653201
Record name Ethyl (2S)-bromo(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S)-bromo(phenyl)acetate

CAS RN

61139-20-6
Record name Ethyl (2S)-bromo(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2S)-bromo(phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2S)-bromo(phenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (2S)-bromo(phenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl (2S)-bromo(phenyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (2S)-bromo(phenyl)acetate
Reactant of Route 6
Ethyl (2S)-bromo(phenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.